1-Boc-4-Methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

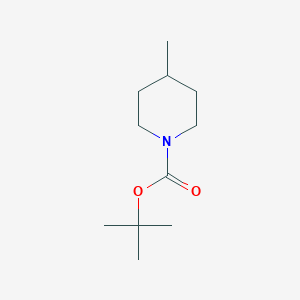

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSSNJRGXRJNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462268 | |

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-50-8 | |

| Record name | 1-Boc-4-Methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-methylpiperidine: A Cornerstone Building Block in Modern Drug Discovery

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of 1-Boc-4-methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate), a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. Its unique combination of a conformationally defined piperidine scaffold, a strategically placed methyl group, and the versatile Boc protecting group makes it an invaluable tool in the synthesis of complex molecular architectures with significant biological activity.

Molecular Structure and Conformational Dynamics

This compound possesses a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen, and a methyl group is substituted at the 4-position of the ring.

Stereochemistry and Chair Conformation

The piperidine ring of this compound predominantly adopts a chair conformation to minimize steric and torsional strain.[1] This results in two possible chair conformers that can interconvert via a ring-flipping process. The substituents—the Boc group on the nitrogen and the methyl group at the C4 position—can occupy either axial or equatorial positions.

Due to the significant steric bulk of the tert-butyl group within the Boc protecting group, it exerts a strong A(1,3) strain (allylic strain) when in an axial position relative to the axial hydrogens at C2 and C6.[2] Consequently, the conformer where the Boc group occupies the equatorial position is overwhelmingly favored.

The 4-methyl group can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions.[2] Thus, the most stable and predominant conformation of this compound is the chair form with both the N-Boc group and the 4-methyl group in equatorial positions.

Caption: Conformational equilibrium of this compound.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to yellow liquid at room temperature and is valued for its stability and ease of handling in synthetic protocols.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₂ | [4] |

| Molecular Weight | 199.29 g/mol | [4] |

| CAS Number | 123387-50-8 | [4] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 255 °C at 760 mmHg | [4] |

| Density | 0.973 g/cm³ | [4] |

| Storage | 0-8 °C | [3] |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the piperidine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) appear as broad multiplets due to the restricted rotation around the N-C(O) bond of the carbamate. The methyl group at C4 typically appears as a doublet. The nine protons of the tert-butyl group give a sharp singlet at approximately 1.45 ppm.[5]

-

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum shows distinct signals for the piperidine ring carbons, the methyl carbon, and the carbons of the Boc group. The carbonyl carbon of the Boc group is typically observed around 155 ppm. The quaternary carbon of the tert-butyl group appears around 79 ppm.[5]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl stretching vibration of the carbamate group (C=O) in the region of 1690-1700 cm⁻¹.[5] Strong C-H stretching vibrations from the aliphatic piperidine ring and the methyl and tert-butyl groups are also prominent.

2.1.3. Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 199 may be observed. A prominent fragmentation pathway involves the loss of a tert-butyl group or isobutylene from the Boc group, leading to characteristic fragment ions. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidine derivatives.[1]

Synthesis and Reactivity

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible building block.

Synthetic Protocol: N-Boc Protection of 4-Methylpiperidine

This protocol describes the standard procedure for the synthesis of this compound from 4-methylpiperidine and di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-Methylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-methylpiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure this compound.

Caption: Proposed mechanism for the N-Boc protection of 4-methylpiperidine.

Key Reactivity: The Role of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the piperidine nitrogen. It deactivates the nitrogen towards nucleophilic and basic reactions, allowing for selective functionalization at other positions of the molecule. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[6] This orthogonal deprotection strategy is a cornerstone of modern organic synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The rigid piperidine scaffold is a common motif in many biologically active compounds, imparting favorable pharmacokinetic properties.[3] this compound serves as a versatile starting material for the synthesis of a wide array of pharmaceutical agents.

Precursor to Fentanyl Analogues

This compound is a known precursor in the synthesis of certain fentanyl analogues. The piperidine core is a key structural feature of the fentanyl class of opioids.

Synthesis of CCR5 Antagonists for HIV Therapy

The CCR5 receptor is a critical co-receptor for HIV entry into host cells. Small molecule antagonists of CCR5, such as Maraviroc, are an important class of antiretroviral drugs. While the direct use of this compound in the synthesis of Maraviroc is not the primary route, the structurally similar 4-substituted piperidine core is a key component. The synthesis of related CCR5 antagonists often employs functionalized 1-Boc-piperidine derivatives.[7][8]

Caption: General synthetic workflow utilizing this compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is between 0-8 °C.[3]

-

Hazards: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery and development. Its robust chemical nature, coupled with its conformational pre-organization and synthetic versatility, ensures its continued importance in the arsenal of medicinal and synthetic chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Xu, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.

- Huang, S., et al. (2019). Synthesis of Baricitinib. Chinese Journal of Pharmaceuticals, 50(6), 618-622.

- Bedell, T. A., et al. (2015). An expedient synthesis of maraviroc (UK-427,857) via C-H functionalization. Tetrahedron Letters, 56(23), 3620-3623.

-

Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2014). PubMed Central. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

- Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.

-

PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

Initial synthesis of UK427,857 (Maraviroc). (2005). ResearchGate. Retrieved from [Link]

- Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.

- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

The binding models for maraviroc and TAK-220.... (n.d.). ResearchGate. Retrieved from [Link]

-

RSC Medicinal Chemistry. (2022). 5. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 8. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Boc-4-methylpiperidine in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Core Properties and Significance

1-Boc-4-methylpiperidine, also known as tert-butyl 4-methylpiperidine-1-carboxylate, is a heterocyclic compound widely employed in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders it an invaluable intermediate for the controlled and regioselective synthesis of complex molecules.[1] This stability and ease of handling facilitate intricate synthetic pathways, minimizing undesirable side reactions.[1]

| Property | Value | Source |

| CAS Number | 123387-50-8 | [2][3][4] |

| Molecular Formula | C₁₁H₂₁NO₂ | [2][3][4] |

| Molecular Weight | 199.29 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [1] |

| IUPAC Name | tert-butyl 4-methylpiperidine-1-carboxylate | [2] |

The strategic importance of this compound lies in its ability to introduce a methylated piperidine scaffold into a target molecule. This motif is prevalent in a wide array of bioactive compounds, and the methyl group can play a crucial role in modulating pharmacological properties such as potency, selectivity, and metabolic stability.

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the nitrogen atom of 4-methylpiperidine. A common and efficient method involves the reaction of 4-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-methylpiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.

-

The reaction is initiated at 0 °C to control the initial exotherm.

-

The aqueous workup is designed to remove unreacted starting materials and water-soluble byproducts.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the methyl group, along with the piperidine ring protons, provide definitive structural information.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the Boc group.

-

Infrared (IR) Spectroscopy: Shows the characteristic carbonyl stretch of the carbamate group.

Applications in Drug Discovery

This compound is a versatile building block in the synthesis of a wide range of pharmaceutical agents.[1] The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[5]

Case Study: Synthesis of a CCR5 Antagonist Precursor

An important application of a derivative of this compound is in the synthesis of CCR5 antagonists, which are a class of antiviral drugs used to treat HIV infection.[6] The synthesis of N'-Boc-4-methyl-4-aminopiperidine, a key intermediate, highlights the utility of the protected piperidine scaffold.[6]

The general synthetic strategy involves the functionalization of the piperidine ring, followed by deprotection of the Boc group to allow for further elaboration of the molecule.

Caption: General synthetic application of this compound.

The Boc protecting group is crucial in this process as it allows for the selective modification of other parts of the molecule without affecting the piperidine nitrogen. The deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined properties, straightforward synthesis, and the stability of the Boc protecting group make it an ideal building block for the construction of complex and novel drug candidates. A thorough understanding of its chemistry and applications is essential for the efficient design and synthesis of the next generation of therapeutics.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11321572, this compound. [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS 123387-50-8 | this compound - Synblock [synblock.com]

- 5. benchchem.com [benchchem.com]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-Butyl 4-Methylpiperidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of tert-butyl 4-methylpiperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-butyl 4-methylpiperidine-1-carboxylate, a compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol .[1][2]

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.05 | br s | - | 2H | H-2e, H-6e |

| ~2.65 | t | 12.4 | 2H | H-2a, H-6a |

| ~1.62 | d | 12.8 | 2H | H-3e, H-5e |

| 1.45 | s | - | 9H | C(CH₃)₃ |

| ~1.40 | m | - | 1H | H-4 |

| ~1.05 | qd | 12.4, 4.0 | 2H | H-3a, H-5a |

| 0.91 | d | 6.4 | 3H | 4-CH₃ |

Note: The assignments are based on typical chemical shifts for N-Boc protected piperidine rings and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Carbamate) |

| 79.1 | C(CH₃)₃ |

| 44.2 | C-2, C-6 |

| 34.3 | C-3, C-5 |

| 31.1 | C-4 |

| 28.5 | C(CH₃)₃ |

| 22.1 | 4-CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (alkane) |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Medium | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend |

| ~1245 | Medium | C-N stretch |

| ~1160 | Medium | C-O stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular Ion) |

| 144 | [M - C₄H₉O]⁺ |

| 100 | [M - C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

A widely employed method for the synthesis of tert-butyl 4-methylpiperidine-1-carboxylate involves the protection of the nitrogen atom of 4-methylpiperidine with a tert-butoxycarbonyl (Boc) group.

Synthesis of Tert-Butyl 4-Methylpiperidine-1-Carboxylate

Materials:

-

4-Methylpiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methylpiperidine (1.0 eq) in dichloromethane or tetrahydrofuran, add triethylamine (1.2 eq) or an aqueous solution of sodium hydroxide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure tert-butyl 4-methylpiperidine-1-carboxylate.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 4-methylpiperidine-1-carboxylate.

Caption: Synthesis and purification workflow.

Spectroscopic Analysis Logic

This diagram outlines the logical flow of spectroscopic analysis to confirm the structure of the synthesized product.

Caption: Logic for structural confirmation.

References

Solubility and Stability of 1-Boc-4-methylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-4-methylpiperidine (tert-butyl 4-methylpiperidine-1-carboxylate), a key building block in pharmaceutical and chemical synthesis. Understanding these properties is critical for its effective storage, handling, and application in research and development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1][2] It is widely utilized in organic synthesis as a protected form of 4-methylpiperidine, facilitating various chemical transformations while preventing unwanted side reactions at the nitrogen atom.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₂ | [2][3] |

| Molecular Weight | 199.29 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][2] |

| CAS Number | 123387-50-8 | [1] |

| Recommended Storage | 0-8°C | [1][2] |

Solubility Profile

While specific quantitative solubility data for this compound in a broad range of solvents is not extensively published, its structural analogues provide valuable insights. Generally, N-Boc protected piperidine derivatives exhibit good solubility in a variety of common organic solvents. For instance, similar compounds like para-methyl 4-Anilino-1-Boc-piperidine and meta-methyl 4-Anilino-1-Boc-piperidine are reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.

The following table provides an estimated solubility profile based on the properties of similar compounds. It is strongly recommended to determine the precise solubility for specific applications experimentally.

| Solvent | Polarity Index | Expected Solubility |

| Hexane | 0.1 | Low |

| Toluene | 2.4 | Soluble |

| Dichloromethane (DCM) | 3.1 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Acetone | 5.1 | Soluble |

| Ethanol | 5.2 | Soluble |

| Methanol | 5.1 | Soluble |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble |

| Water | 10.2 | Sparingly Soluble to Insoluble |

Stability Profile

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. This group is known for its stability under a wide range of conditions, yet it is readily cleavable under acidic conditions, which is a cornerstone of its utility in multi-step synthesis.

Key Stability Considerations:

-

Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This deprotection reaction is a common and intended pathway in synthetic chemistry.

-

Thermal Stability: While generally stable at recommended storage temperatures, prolonged exposure to high temperatures can lead to degradation.

-

Oxidative Stability: Avoid strong oxidizing agents, as they can potentially compromise the integrity of the molecule.

-

Photostability: Prolonged exposure to light, particularly UV light, may induce degradation. It is advisable to store the compound in light-resistant containers.

-

pH Stability: The compound is generally stable under neutral and basic conditions.

For long-term storage, it is recommended to keep this compound at -20°C, under which a similar compound is reported to be stable for at least four years.[1]

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general procedure to quantitatively determine the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the test solvent to each vial.

-

Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials to pellet the undissolved compound.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a suitable analytical method (HPLC or GC) to generate a calibration curve.

-

Dilute the collected supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted supernatant and determine the concentration of this compound using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Protocol for Forced Degradation Study

This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions. This is adapted from a protocol for a similar N-Boc protected piperidine derivative.[1]

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Heat a sample of the stock solution in a sealed vial at 60°C for 24 hours.

-

Photolytic Degradation: Expose a sample of the stock solution in a photostable container to UV light (e.g., 254 nm) for 24 hours.

-

Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

-

-

Sample Analysis:

-

After the specified stress period, allow the samples to cool to room temperature.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to that of the control sample.

-

Calculate the percentage of degradation and identify any major degradation products by comparing peak areas.

-

Visualizations

Factors Affecting Stability

Experimental Workflow for Solubility Determination

References

Introduction: The Role and Characteristics of 1-Boc-4-methylpiperidine

An In-Depth Technical Guide to the Safe Handling of 1-Boc-4-methylpiperidine for Research and Development

This compound (tert-butyl 4-methylpiperidine-1-carboxylate) is a heterocyclic building block of significant value in medicinal chemistry and organic synthesis.[1] As a derivative of piperidine, its core structure is a common motif in numerous pharmaceutical agents. The strategic installation of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen fundamentally alters the compound's reactivity profile. This modification masks the basicity of the secondary amine, transforming it into a stable, manageable intermediate that can be carried through multi-step synthetic sequences before a targeted deprotection, typically under acidic conditions.[1][2] This stability and versatility make it an essential component in the synthesis of complex bioactive molecules.[1]

This guide provides a comprehensive overview of the safety protocols and handling precautions necessary for the use of this compound in a research and development setting. It is designed for professionals who require not only procedural steps but also a causal understanding of the principles behind them to ensure a self-validating system of laboratory safety.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in a robust safety assessment. While this compound is a widely used intermediate, comprehensive toxicological data for this specific molecule is not extensively published. Therefore, a cautious approach, informed by data from structurally related compounds, is mandatory.

Key Physicochemical Properties

The following table summarizes the essential identification and physical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 123387-50-8 | [1][3][4] |

| Molecular Formula | C₁₁H₂₁NO₂ | [1][3] |

| Molecular Weight | 199.29 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Synonyms | tert-butyl 4-methylpiperidine-1-carboxylate | [1][3] |

| Recommended Storage | Store at 0-8°C | [1] |

Toxicological Assessment and Inferred Hazards

No specific GHS classification is consistently available for this compound across regulatory databases. However, related Boc-protected piperidine derivatives are classified as irritants.[5][6] Furthermore, the parent piperidine scaffold is known to be corrosive, toxic, and flammable.[7][8][9] While the Boc group mitigates the reactivity and basicity of the nitrogen, the potential for irritation remains.

Based on this structure-activity relationship, it is prudent to handle this compound as a substance with the following potential hazards:

-

Skin Irritation (H315): May cause skin irritation upon direct contact.[5][6]

-

Eye Irritation (H319): May cause serious eye irritation.[5][6]

-

Respiratory Irritation (H335): Inhalation of vapors or aerosols may cause respiratory tract irritation.[5][6][10]

The causality here is clear: even with the protecting group, the molecule retains properties that can interact with biological tissues. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Section 2: Core Safety Principles and Hazard Mitigation

Safe handling is not merely a list of rules but a systematic process of hazard identification, risk assessment, and control implementation. The core principle is to minimize exposure to As Low As Reasonably Practicable (ALARP).

Section 3: Standard Operating Procedure (SOP) for Handling

This section outlines a self-validating protocol for the routine handling of this compound. Each step is designed to inherently check and reinforce the safety of the subsequent action.

Engineering Controls: The Primary Barrier

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[11] Its purpose is to contain any vapors or aerosols generated during manipulation, preventing inhalation exposure. All operations, including weighing, transferring, and addition to reaction vessels, must be performed within the sash of the fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier against exposure when engineering controls might fail or during incidental contact.[12]

| Body Part | Required PPE | Rationale and Specifications |

| Eyes/Face | Safety Goggles | Must provide a complete seal around the eyes to protect from splashes. Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is required.[10] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[11] Gloves should be inspected for defects before use and changed frequently, especially after direct contact with the chemical.[12] |

| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat protects against incidental skin contact from splashes or spills.[11] |

| Respiratory | (As needed) | A fume hood is the primary control. For large spills or ventilation failure, a respirator with an organic vapor cartridge may be necessary.[10][11] |

Step-by-Step Handling Protocol & Workflow

The following workflow ensures a systematic and safe approach from material retrieval to disposal.

-

Preparation : Retrieve the container from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Don PPE : Before handling the chemical, ensure all required PPE is correctly worn.

-

Handling : Conduct all transfers within a fume hood. Use appropriate glassware (syringes, graduated cylinders) for accurate and safe liquid transfer.

-

Reaction Setup : Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place.

-

Cleanup : Decontaminate all surfaces and glassware that came into contact with the chemical.

-

Waste Disposal : Dispose of contaminated solid waste (gloves, paper towels) and liquid waste in appropriately labeled, sealed containers according to institutional and local regulations.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area, ideally between 0-8°C.[1][10][13] For long-term stability, storage at -20°C may be considered.[2]

-

Chemical Stability : The compound is stable under recommended storage conditions.[10] The primary stability concern is the acid-lability of the Boc protecting group.[2]

-

Incompatible Materials : Keep away from strong acids and strong oxidizing agents.[2][10] Contact with strong acids will cause cleavage of the Boc group, generating the free piperidine, which has a different hazard profile. Strong oxidizers can lead to uncontrolled reactions.

Section 5: Emergency Procedures

Preparedness for unexpected events is a non-negotiable aspect of laboratory safety.

Spills and Accidental Release

-

Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

-

Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Do not let the chemical enter drains.[14][15]

-

Clean-up : Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [10][14][15] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. | [10][14][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [14][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10][14][15] |

Fire Fighting

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][14][15]

-

Hazards from Combustion : Thermal decomposition may produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[10]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][14][15]

Conclusion

This compound is a valuable synthetic intermediate whose safe handling is predicated on a thorough understanding of its potential hazards and the consistent application of robust control measures. By integrating engineering controls, appropriate PPE, and standardized procedures, researchers can effectively mitigate the risks associated with its use. This guide serves as a technical framework for establishing a self-validating culture of safety in the laboratory, ensuring that scientific advancement and professional well-being are held in equal regard.

References

-

MSDS - Safety Data Sheet - AAPPTec. (URL: [Link])

-

This compound | C11H21NO2 | CID 11321572 - PubChem, NIH. (URL: [Link])

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid - PubChem. (URL: [Link])

-

Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. (URL: [Link])

-

MSDS of Methyl N-Boc-4-piperidinepropionate - Capot Chemical. (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

-

Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention (CDC). (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

-

MSDS of Methyl N-Boc-4-piperidinepropionate - Capot Chemical. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 123387-50-8 | this compound - Synblock [synblock.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. pppmag.com [pppmag.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

The Pivotal Role of 1-Boc-4-methylpiperidine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its prevalence in a vast array of bioactive molecules, from potent analgesics to targeted G protein-coupled receptor (GPCR) ligands, underscores its significance. Among the myriad of substituted piperidine building blocks, 1-Boc-4-methylpiperidine has emerged as a particularly versatile and valuable intermediate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders the molecule stable and easy to handle, facilitating complex synthetic transformations with minimal side reactions.[1] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows and signaling pathways.

Core Applications of this compound

This compound serves as a crucial starting material in the synthesis of a diverse range of compounds, including:

-

Analgesics and Anti-inflammatory Agents: The 4-methylpiperidine moiety is a key structural feature in a number of potent opioid receptor modulators.[2]

-

GPCR Ligands: The piperidine scaffold is a common motif in ligands targeting G protein-coupled receptors, a large family of transmembrane proteins involved in numerous physiological processes.

-

Peptidomimetics: Incorporation of the rigid 4-methylpiperidine core into peptide structures can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.

The stability conferred by the Boc group allows for a wide range of chemical modifications at other positions of the piperidine ring, which can be strategically exploited to fine-tune the pharmacological properties of the final compounds.

Key Synthetic Transformations and Quantitative Data

The synthetic utility of this compound is demonstrated through its participation in a variety of high-yield chemical reactions. The following tables summarize quantitative data for key transformations.

| Reaction | Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Arylation | ortho-methyl-4-anilino-1-Boc-piperidine, 4-bromotoluene | Pd(OAc)₂, Xantphos, NaOtBu | Toluene | 100 | 12 | - | [3] |

| N-Acylation | para-methyl-4-anilino-1-Boc-piperidine, Propionyl chloride | Triethylamine | DCM | RT | 4 | - | [3] |

| Esterification | 1-Boc-piperidine-4-carboxylic acid, Trimethylsilyl diazomethane | - | Acetonitrile/Methanol | RT | 3 | 90 | [4] |

| Boc-Deprotection | tert-Butyl 4-(N-phenyl-N-propionylamino)piperidine-1-carboxylate | 4M HCl | 1,4-Dioxane | RT | 4 | - | [5] |

Note: Yields can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of a 1-Boc-4-anilinopiperidine Derivative

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a sterically hindered secondary amine.

Materials:

-

ortho-methyl-4-anilino-1-Boc-piperidine (1.0 equiv)

-

Aryl halide (e.g., 4-bromotoluene, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed toluene

-

Standard Schlenk line glassware and inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

-

Add the ortho-methyl-4-anilino-1-Boc-piperidine and the aryl halide to the tube.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.[3]

Protocol 2: N-Acylation of a 1-Boc-4-anilinopiperidine Derivative

This protocol provides a method for the N-acylation of a secondary amine using an acyl chloride.

Materials:

-

para-methyl-4-anilino-1-Boc-piperidine (1.0 equiv)

-

Acyl chloride (e.g., propionyl chloride, 1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the para-methyl-4-anilino-1-Boc-piperidine in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere.

-

Add triethylamine to the flask.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the acyl chloride in anhydrous DCM dropwise over 5 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 3: Boc-Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

-

Boc-protected piperidine derivative

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected piperidine derivative in 1,4-dioxane in a round-bottom flask.

-

Add the 4M HCl in 1,4-dioxane solution to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[5]

Signaling Pathways and Experimental Workflows

The synthetic versatility of this compound allows for the creation of molecules that interact with specific biological pathways. A prime example is the synthesis of potent analgesics that target the opioid receptor system.

Caption: Synthetic workflow for a bioactive molecule and its interaction with the opioid signaling pathway.

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation, and its catalytic cycle is a well-understood process crucial for optimizing reaction conditions.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A generalized workflow for the synthesis of diverse bioactive molecules from this compound often involves a series of protection, functionalization, and deprotection steps.

References

The Advent and Ascendance of N-Boc-4-methylpiperidine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Discovery, Synthesis, and Historical Significance of a Key Building Block in Modern Medicinal Chemistry.

Introduction

N-Boc-4-methylpiperidine, chemically known as tert-butyl 4-methylpiperidine-1-carboxylate, has emerged as a pivotal structural motif in the landscape of modern drug discovery and development. Its unique combination of a sterically hindered protecting group and a functionalized piperidine ring offers chemists a versatile and stable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and application of N-Boc-4-methylpiperidine, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Historical Context and Discovery

The precise first synthesis of N-Boc-4-methylpiperidine is not prominently documented in a singular landmark publication. Its emergence is intrinsically linked to the broader development and popularization of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, a revolutionary advance that provided a robust and easily cleavable means of protecting amine functionalities. The Boc group's stability to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, made it an invaluable tool in peptide synthesis and medicinal chemistry.[1][2]

The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, present in a vast number of clinically approved drugs targeting a wide array of biological pathways, including those involved in cancer, central nervous system disorders, and infectious diseases.[3][4] The introduction of a methyl group at the 4-position of the piperidine ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate. Consequently, the combination of the versatile Boc protecting group with the pharmaceutically relevant 4-methylpiperidine core gave rise to a building block of significant strategic importance.

While an exact date for its first synthesis is elusive, the widespread appearance of N-Boc-4-methylpiperidine in chemical supplier catalogs and its utilization in patent literature from the late 20th century onwards underscore its adoption as a key intermediate in drug discovery programs.

Synthetic Methodologies

The primary and most common method for the synthesis of N-Boc-4-methylpiperidine involves the direct N-protection of 4-methylpiperidine. This reaction is typically straightforward and high-yielding.

General Experimental Protocol: Boc Protection of 4-Methylpiperidine

A general and widely applicable procedure for the synthesis of N-Boc-4-methylpiperidine is as follows:

Reaction:

Caption: General workflow for the Boc protection of 4-methylpiperidine.

Procedure:

To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a base, typically a tertiary amine like triethylamine (1.1-1.5 equivalents) or an inorganic base like sodium hydroxide. The solution is then treated with di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents), often portion-wise or as a solution in the same solvent, at room temperature. The reaction mixture is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is typically quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to afford N-Boc-4-methylpiperidine, often in high purity and yield.

Quantitative Data from Analogous Syntheses:

| Precursor | Reagents and Conditions | Product | Yield | Purity | Reference |

| 4-Hydroxymethylpiperidine | (Boc)₂O, THF, room temp, 8h | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0% | Not specified | [5] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, THF, 0°C to rt, overnight | Boc-protected 1,2,3,6-tetrahydropyridine | Not specified | Not specified | [6] |

| 4-hydroxy piperidine | di-tert-butyl dicarbonate, Methanol, K₂CO₃, 30°C, 8h | N-boc-4-hydroxypiperidine | Not specified | 99.5% (GC) | [7] |

Physicochemical and Spectroscopic Data

N-Boc-4-methylpiperidine is typically a colorless to yellow liquid at room temperature.[2] Its key physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of N-Boc-4-methylpiperidine

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| CAS Number | 123387-50-8 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Not definitively reported |

| Density | Not definitively reported |

Table 2: Spectroscopic Data for N-Boc-4-methylpiperidine

| Technique | Key Signals |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) |

| ¹³C NMR (126 MHz, CDCl₃) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 |

| IR (film, cm⁻¹) | νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 |

| Mass Spectrometry | Not readily available |

Applications in Drug Discovery and Development

The utility of N-Boc-4-methylpiperidine in medicinal chemistry is extensive, serving as a critical intermediate in the synthesis of a wide range of biologically active molecules. The Boc group allows for the selective functionalization of other parts of a molecule without interference from the piperidine nitrogen. Subsequently, the Boc group can be removed to allow for further modification at the nitrogen atom, such as N-alkylation or N-arylation.

Role in the Synthesis of Kinase Inhibitors

A significant application of N-Boc-protected piperidines is in the synthesis of kinase inhibitors, a major class of therapeutics for cancer and autoimmune diseases. The piperidine ring often serves as a central scaffold to orient functional groups that interact with the kinase active site. While a specific marketed drug using N-Boc-4-methylpiperidine is not prominently disclosed in the public domain, the synthesis of various Janus kinase (JAK) inhibitors often involves piperidine-containing building blocks. The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is implicated in numerous inflammatory conditions.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Use in Central Nervous System (CNS) Agents

The piperidine core is a common feature in many drugs targeting the central nervous system, including antipsychotics and antidepressants. The lipophilic nature of the piperidine ring can facilitate crossing the blood-brain barrier. The 4-methyl substituent can further modulate this property. N-Boc-4-methylpiperidine provides a convenient entry point for the synthesis of novel CNS drug candidates.

Intermediate in the Synthesis of Opioid Analgesics

N-Boc protected piperidones are key starting materials in the synthesis of potent opioid analgesics, such as fentanyl and its analogs.[8] While N-Boc-4-piperidinone is the direct precursor, the synthesis of derivatives with a methyl group on the piperidine ring would logically start from N-Boc-4-methylpiperidine derivatives.

Conclusion

N-Boc-4-methylpiperidine stands as a testament to the power of strategic molecular design in modern organic synthesis and medicinal chemistry. Its development, rooted in the principles of protecting group chemistry and the recognition of privileged scaffolds, has provided researchers with a reliable and versatile tool for the construction of novel therapeutics. The straightforward synthesis, stability, and predictable reactivity of N-Boc-4-methylpiperidine will undoubtedly ensure its continued importance in the ongoing quest for new and improved medicines. As drug discovery continues to evolve, the demand for such well-designed building blocks will only intensify, solidifying the legacy of N-Boc-4-methylpiperidine in the annals of pharmaceutical development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to 1-Boc-4-methylpiperidine: Commercial Availability, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-methylpiperidine is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of complex molecular architectures. Its unique structural features, including the presence of a Boc-protecting group and a methyl-substituted piperidine ring, make it an essential intermediate in the development of novel therapeutics, particularly in the design of analgesics and anti-inflammatory agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its application in common synthetic transformations, and a comparative analysis of analytical methodologies for its characterization.

Commercial Availability and Suppliers

This compound (CAS No. 123387-50-8) is readily available from a variety of chemical suppliers. The compound is typically offered in various quantities with purity levels suitable for research and development purposes. Below is a comparative table of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | This compound | 123387-50-8 | ≥ 97% | 250 mg, 1 g, 5 g |

| INDOFINE Chemical Company | 1-BOC-4-(HYDROXYMETHYL)-4-METHYL-PIPERIDINE | 236406-21-6 | 97% | 1 g, 5 g |

| ChemScene | This compound-4-carboxylic acid | 189321-63-9 | ≥ 97% | Inquire for quantities |

| Sigma-Aldrich | 1-N-Boc-4-methylenepiperidine | 159635-49-1 | 96% | Inquire for quantities |

| Synblock | This compound | 123387-50-8 | ≥ 98% | Inquire for quantities |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. The table may include derivatives of this compound to provide a broader view of commercially available related structures.

Synthetic Applications and Experimental Protocols

The utility of this compound lies in its versatility as a synthetic intermediate. The Boc-protecting group allows for selective reactions at other positions of the piperidine ring, and it can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. A common and crucial application of piperidine derivatives in drug discovery is their use in reductive amination reactions to form C-N bonds.

Experimental Protocol: Reductive Amination using a 1-Boc-4-aminomethylpiperidine derivative

This protocol details the reductive amination of a ketone with a primary amine derived from the 1-Boc-piperidine scaffold. This transformation is fundamental in the synthesis of a wide range of biologically active molecules.

Reaction Scheme:

Materials:

-

1-Boc-4-aminomethylpiperidine (1.0 eq)

-

Ketone (e.g., Cyclohexanone) (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-aminomethylpiperidine and the ketone.

-

Dissolve the reactants in anhydrous dichloromethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride in anhydrous dichloromethane.

-

Slowly add the STAB slurry to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Analytical Characterization

Ensuring the purity and structural integrity of this compound and its derivatives is critical for their application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in samples of N-Boc protected piperidines.

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 170 °C (1 min), then ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C (hold 7.1 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the purity determination of non-volatile derivatives of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[1] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid[1] |

| Gradient | 10% B to 80% B over 15 minutes[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 210 nm[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound and its reaction products.

Typical ¹H NMR Spectral Data for this compound-4-carboxylic acid (in DMSO-d₆):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.36 (s, 1H, COOH), 7.16 (br s, 1H, NH), 3.63 (d, J = 13.6 Hz, 2H), 3.03 (br s, 2H), 1.91 (d, J = 13.6 Hz, 2H), 1.72 (td, J = 13.6, 4.4 Hz, 2H), 1.40 (s, 9H, Boc), 1.39 (s, 3H, CH₃).[2]

Typical ¹³C NMR Spectral Data for 1-Boc-4-phenyl-piperidine-1-carboxylate (a related compound):

-

¹³C NMR (CDCl₃): δ 155.0, 139.3, 129.7, 127.3, 119.5, 112.8, 79.4, 51.4, 44.0, 35.0, 31.0, 28.6.[3]

Signaling Pathways and Logical Relationships

The synthetic utility of this compound is rooted in the logical sequence of protection, functionalization, and deprotection. This strategy allows for precise chemical modifications, which is crucial in constructing complex molecules that interact with specific biological signaling pathways. For instance, derivatives of this compound have been utilized in the synthesis of antagonists for the Opioid Receptor-Like 1 (ORL1), a G protein-coupled receptor (GPCR) involved in pain, anxiety, and depression.[4]

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in modern drug discovery and development. Its strategic use, guided by well-established protection-functionalization-deprotection protocols, enables the efficient synthesis of complex piperidine-containing molecules with significant therapeutic potential. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this key intermediate and its derivatives, supporting the advancement of innovative pharmaceutical research.

References

Stereochemistry of 1-Boc-4-methylpiperidine

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] The introduction of a methyl group at the C4 position creates a stereocenter, leading to cis and trans diastereomers and, in the absence of other chiral elements, a racemic mixture of enantiomers. The stereochemical configuration of this substituent profoundly influences the molecule's three-dimensional shape, which in turn dictates its pharmacological activity and safety profile.[3][4] The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common strategy in synthetic chemistry to modulate reactivity and solubility.[5][6] This guide provides a comprehensive technical overview of the stereochemistry of 1-Boc-4-methylpiperidine, including its conformational analysis, synthetic strategies for controlling stereochemistry, and analytical techniques for stereochemical characterization.

Introduction: The Significance of Piperidine Stereochemistry in Drug Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to introduce a basic nitrogen atom, which is often crucial for target engagement, while maintaining favorable pharmacokinetic properties.[7] The stereochemical arrangement of substituents on the piperidine ring is a critical determinant of a drug candidate's biological activity. Different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles.[8] Therefore, precise control and characterization of stereochemistry are paramount in the development of piperidine-containing pharmaceuticals.[9]

The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the synthesis of complex molecules containing piperidine moieties. It renders the nitrogen atom non-basic and non-nucleophilic, allowing for selective reactions at other positions of the molecule.[5] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool for synthetic chemists.[6]

This guide will delve into the critical aspects of the stereochemistry of this compound, a key building block in the synthesis of more complex drug candidates.

Conformational Analysis of this compound

The piperidine ring, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain.[10] In this conformation, substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is a key factor in determining the overall shape of the molecule.

Axial vs. Equatorial Preference of the Methyl Group

For a 4-methylpiperidine ring, the methyl group can be in either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions.[11][12] In the axial conformation, the methyl group experiences steric clashes with the axial hydrogens at the C2 and C6 positions.

However, the presence of the bulky Boc group on the nitrogen atom can influence this equilibrium. The large steric demand of the Boc group can affect the ring's puckering and the relative energies of the axial and equatorial conformers of the C4-methyl group. Computational studies and NMR analysis are often employed to determine the predominant conformation in solution.[13]

The Role of the Boc Protecting Group

The Boc group itself introduces conformational complexity due to restricted rotation around the N-C(O) bond. This can lead to the presence of rotamers, which can sometimes be observed by NMR spectroscopy at low temperatures.[14] The orientation of the Boc group can also influence the overall shape of the piperidine ring and the accessibility of adjacent functional groups.

Synthetic Strategies for Stereocontrol

The synthesis of stereochemically pure this compound derivatives is a significant challenge. Several strategies have been developed to control the stereochemical outcome of reactions involving the piperidine ring.

Kinetic vs. Thermodynamic Control

In many synthetic transformations, the ratio of stereoisomeric products can be influenced by the reaction conditions.[15][16]

-

Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. This product is formed via the transition state with the lowest activation energy.[17][18]

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major isomer.[17][18]

A classic example is the cyclization of certain precursors to form 3,4-disubstituted piperidines, where Lewis acid catalysis at low temperatures can favor the kinetically controlled cis product, while higher temperatures can lead to the thermodynamically more stable trans product.[19]

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral piperidines.[20] These methods employ a chiral catalyst to favor the formation of one enantiomer over the other.

Several powerful asymmetric reactions have been applied to the synthesis of chiral piperidines, including:

-

Asymmetric [4+2] Cycloadditions: Chiral catalysts can be used to control the enantioselectivity of Diels-Alder type reactions to construct the piperidine ring.[7][21][22]

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions: This method allows for the enantioselective synthesis of 3-substituted piperidines from pyridine precursors.[23]

Chiral Resolution

When an asymmetric synthesis is not feasible, a racemic mixture of enantiomers can be separated through a process called chiral resolution.[24][25] Common methods include:

-

Diastereomeric Salt Formation: The racemic piperidine derivative is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[24]

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers.[9][24]

Analytical Techniques for Stereochemical Characterization

The determination of the stereochemistry of this compound and its derivatives is crucial for quality control and for understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the stereochemistry of piperidine derivatives.[26][27][28]

-

¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly sensitive to their axial or equatorial orientation. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The magnitude of the coupling constants between adjacent protons can also provide information about their dihedral angle and thus their relative stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the substituent's orientation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing definitive evidence for the relative stereochemistry of substituents.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of the molecule in the solid state.[10][14]

Experimental Protocols

The following section provides illustrative protocols for the synthesis and analysis of this compound derivatives.

Protocol: Synthesis of 1-Boc-4-piperidone (A Precursor)

This protocol describes a common method for the synthesis of 1-Boc-4-piperidone, a key intermediate for the synthesis of 4-substituted piperidines.[29]

Materials:

-

4-Piperidone hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Chiral HPLC Separation of 4-Methylpiperidine Enantiomers